An In-depth Technical Guide to 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, a potentially valuable intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and potential applications.
Introduction and Chemical Identity
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a sulfonate ester featuring a neopentyl-like structure with a 2-fluorophenyl substituent. The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution and elimination reactions, making this compound a versatile intermediate for the introduction of the 2-(2-fluorophenyl)-2-methylpropyl moiety into various molecular scaffolds.
Chemical Structure
The chemical structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is characterized by a tertiary carbon atom bonded to a 2-fluorophenyl group, two methyl groups, and a methylene group which is, in turn, attached to the methanesulfonate group.
Table 1: Chemical Identity of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate and its Precursor
| Compound Name | 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate | 2-(2-Fluorophenyl)-2-methylpropan-1-ol |
| Molecular Formula | C11H15FO3S | C10H13FO |
| Molecular Weight | 246.30 g/mol (Predicted) | 170.21 g/mol |
| CAS Number | Not available | 1177192-02-7 |
| IUPAC Name | 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate | 2-(2-Fluorophenyl)-2-methylpropan-1-ol |
Proposed Synthesis and Methodologies
A robust synthetic strategy for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate involves a two-step process: the synthesis of the precursor alcohol, 2-(2-fluorophenyl)-2-methylpropan-1-ol, followed by its mesylation.
Synthesis of the Precursor Alcohol: 2-(2-Fluorophenyl)-2-methylpropan-1-ol
The synthesis of the tertiary alcohol precursor can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction offers a straightforward route to the desired structure.[1] The proposed pathway involves the reaction of a Grignard reagent derived from 2-bromofluorobenzene with isobutyraldehyde.
Caption: Proposed Grignard reaction for the synthesis of the precursor alcohol.
Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-ol
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(2-Fluorophenyl)-2-methylpropan-1-ol.
Mesylation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol
The final step is the conversion of the primary alcohol to its corresponding methanesulfonate ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[2]
Caption: Mesylation of the precursor alcohol to yield the final product.
Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(2-Fluorophenyl)-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq), ensuring the temperature remains below 5 °C.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
Purification: The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography if necessary.
Structural Elucidation and Characterization
The structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate can be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-fluorophenyl group, a singlet for the two equivalent methyl groups, a singlet for the methylene protons adjacent to the sulfonate group, and a singlet for the methyl protons of the methanesulfonyl group. Chemical shifts can be influenced by the solvent used.[3][4] |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the quaternary carbon, the methyl carbons, the methylene carbon, and the methanesulfonyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the methanesulfonyl group or the 2-fluorophenyl moiety. |
| Infrared (IR) Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonate group (typically around 1350 cm⁻¹ and 1175 cm⁻¹), as well as bands for C-H, C-F, and aromatic C=C bonds. |
Safety, Handling, and Storage
While specific toxicity data for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is not available, it should be handled with care, as methanesulfonate esters are known to be alkylating agents and potential mutagens.[5]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. The compound may be moisture-sensitive.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications in Research and Development
The primary utility of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate lies in its role as a synthetic intermediate. The presence of the methanesulfonate group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-(2-fluorophenyl)-2-methylpropyl group into a variety of molecules.
This moiety may be of interest in medicinal chemistry for several reasons:
-
Lipophilicity and Metabolic Stability: The 2-fluorophenyl group can enhance lipophilicity and modulate the metabolic profile of a drug candidate. The gem-dimethyl group can provide steric hindrance, potentially increasing metabolic stability.
-
Pharmacological Activity: The 2-fluorophenyl group is a common substituent in many biologically active compounds. Its incorporation can influence binding affinity and selectivity for various biological targets. For example, related fluorophenyl compounds have shown a range of biological activities.[7][8]
This intermediate could be employed in the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The development of novel small molecules often relies on the availability of versatile building blocks like 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.
Conclusion
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate represents a valuable, albeit not widely commercially available, synthetic intermediate. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear pathway for its preparation. Its utility as a building block for introducing a specific fluorinated phenylalkyl moiety makes it a compound of interest for researchers in organic synthesis and drug discovery. Further investigation into its reactivity and applications is warranted to fully explore its potential in the development of novel chemical entities.
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